molecular formula C17H27N3OS B5791383 1-(3-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

1-(3-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

Cat. No.: B5791383
M. Wt: 321.5 g/mol
InChI Key: FXHGHHVCVOCURQ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a methoxyphenyl group and a tetramethylpiperidinyl group attached to a thiourea moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 3-methoxyaniline with 2,2,6,6-tetramethylpiperidin-4-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions, and may require a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea would depend on its specific interactions with molecular targets. The thiourea moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl and tetramethylpiperidinyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
  • 1-(4-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
  • 1-(3-Methoxyphenyl)-3-(4-methylpiperidin-4-yl)thiourea

Uniqueness

1-(3-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to the presence of both a methoxyphenyl group and a tetramethylpiperidinyl group, which may confer distinct chemical and biological properties compared to other thioureas. These structural features can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS/c1-16(2)10-13(11-17(3,4)20-16)19-15(22)18-12-7-6-8-14(9-12)21-5/h6-9,13,20H,10-11H2,1-5H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHGHHVCVOCURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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